molecular formula C12H11N5S B1313765 Di(2-pyridyl) ketone thiosemicarbazone CAS No. 6839-91-4

Di(2-pyridyl) ketone thiosemicarbazone

Cat. No.: B1313765
CAS No.: 6839-91-4
M. Wt: 257.32 g/mol
InChI Key: NTFYASWWOZAMQZ-UHFFFAOYSA-N
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Description

Di(2-pyridyl) ketone thiosemicarbazone (CAS 6839-91-4) is a versatile chemical scaffold in the development of novel anticancer therapeutics. It serves as the core structure for leading compounds such as Dp44mT and DpC, which are highly potent and selective anti-tumor and anti-metastatic agents . The primary mechanism of action for this class of thiosemicarbazones involves their high-affinity chelation of cellular iron and copper . By binding these metal ions, they inhibit crucial metalloenzymes like ribonucleotide reductase, which is essential for DNA synthesis . Furthermore, the resulting metal complexes are redox-active, generating cytotoxic reactive oxygen species (ROS) that induce oxidative stress, lysosomal membrane permeabilization, and ultimately, apoptosis in cancer cells . A significant advantage of agents derived from this scaffold is their ability to overcome P-glycoprotein-mediated multi-drug resistance, making them effective against resistant cancer phenotypes . They also demonstrate potent synergistic activity when combined with standard chemotherapeutics like Doxorubicin and Cisplatin . Research highlights the ability of these compounds to up-regulate the metastasis suppressor protein NDRG1, thereby inhibiting tumor growth and spread . The second-generation lead compound, DpC, has shown favorable pharmacokinetics and high tolerability in vivo, and has progressed to clinical trials . This product is intended for research purposes only and is not for human or personal use. Store in a refrigerated environment.

Properties

IUPAC Name

(dipyridin-2-ylmethylideneamino)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5S/c13-12(18)17-16-11(9-5-1-3-7-14-9)10-6-2-4-8-15-10/h1-8H,(H3,13,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTFYASWWOZAMQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=NNC(=S)N)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40474968
Record name di-2-pyridylketone thiosemicarbazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40474968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6839-91-4
Record name di-2-pyridylketone thiosemicarbazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40474968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of di(2-pyridyl) ketone thiosemicarbazone typically involves the reaction of di(2-pyridyl) ketone with thiosemicarbazide. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then purified through recrystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Di(2-pyridyl) ketone thiosemicarbazone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or hydrazines .

Scientific Research Applications

Efficacy Against Specific Cancer Types

  • Lung Cancer : Novel second-generation DpT analogues have shown potent activity against lung cancer xenografts in vivo, with improved safety profiles compared to earlier compounds .
  • Pancreatic Cancer : DpT has been highlighted for its superior efficacy against pancreatic cancer cells compared to traditional treatments like gemcitabine, which has limited success rates .
  • Breast Cancer : The cytotoxicity of DpT derivatives has been evaluated in various breast cancer cell lines, revealing promising results that warrant further clinical exploration .

In Vivo Studies

A study conducted on Wistar rats demonstrated the pharmacokinetic properties of DpT compounds, highlighting their metabolism and disposition. The findings indicated that certain derivatives have a longer half-life and lower toxicity compared to their predecessors .

Cell Line Studies

Research involving human cancer cell lines (MCF-7 for breast cancer, HL-60 for leukemia) showed that DpT compounds effectively inhibit cell proliferation and induce apoptosis through various pathways including the inhibition of hypoxia-inducible factor-1α and vascular endothelial growth factor production .

Comprehensive Data Table

Compound NameCancer TypeMechanism of ActionEfficacy (IC50)Reference
Di(2-pyridyl) ketone 4,4-dimethyl-3-thiosemicarbazone (Dp44mT)Lung CancerIron chelation, apoptosis induction0.5 µM
Di(2-pyridyl) ketone 4-cyclohexyl-4-methyl-3-thiosemicarbazone (DpC)Pancreatic CancerSynergistic with gemcitabine0.3 µM
Di(2-pyridyl) ketone thiosemicarbazone (DpT)Breast CancerInhibition of HIF-1α0.7 µM

Mechanism of Action

The mechanism of action of di(2-pyridyl) ketone thiosemicarbazone involves its ability to chelate metal ions, which plays a crucial role in its biological activities. The compound can inhibit ribonucleotide reductase, an enzyme essential for DNA synthesis, by chelating the enzyme-dependent ferrous ion. This inhibition disrupts DNA synthesis in tumor cells, leading to cell death. Additionally, the compound can generate cytotoxic reactive oxygen species (ROS) that further contribute to its anticancer effects .

Comparison with Similar Compounds

Table 1: Structural and Spectrophotometric Comparison

Compound λmax (nm) ε × 10⁴ (L/mol·cm) Key Application
PDT 430 0.26–2.62 Zn(II) detection
2-APT 360 0.25–2.56 Zn(II) detection
DPKSH 376 4.82 Pharmaceutical analysis
This compound N/A N/A Anticancer therapy

Table 2: Anticancer Activity of this compound Derivatives

Compound IC₅₀ (µM) Model System Key Finding
Dp44mT 0.03 Neuroepithelioma Apoptosis via caspase-3
DpC 0.05 Lung cancer xenograft Oral efficacy, no cardiotoxicity
HPKIH >10 CH1 ovarian carcinoma Lower ROS generation

Pharmacokinetic and Toxicological Profiles

  • First-Generation (Dp44mT) : Demonstrates potent antitumor activity but induces cardiotoxicity at high doses (>10 mg/kg) .
  • Second-Generation (DpC) : Retains efficacy (tumor weight reduction to 47% of controls) with minimal toxicity, attributed to optimized lipophilicity and metabolic stability .
  • Copper Complexes : Exhibit enhanced tumor targeting when conjugated with human serum albumin (HSA), as seen in HSA-indomethacin-C4 complexes .

Electrochemical and Metal Chelation Properties

This compound forms stable Fe(III) and Cu(II) complexes with redox activity critical for anticancer effects:

  • Fe Chelation : Generates ROS via Fenton chemistry, causing oxidative DNA damage. Charge neutrality at physiological pH enhances cellular uptake .
  • Cu Chelation: Monomeric Cu(II) complexes mediate redox cycling, synergizing with chemotherapeutics to enhance cytotoxicity .

Biological Activity

Di(2-pyridyl) ketone thiosemicarbazone (DpT) is a compound that has garnered significant attention in the field of medicinal chemistry due to its promising biological activities, particularly in cancer therapy. This compound belongs to a class of thiosemicarbazones known for their ability to chelate metals and exhibit anticancer properties. The biological activity of DpT and its derivatives has been extensively studied, revealing mechanisms that target various cellular pathways involved in tumor progression.

Anticancer Mechanisms

  • Apoptosis Induction : DpT compounds have been shown to induce apoptosis in cancer cells by activating intrinsic apoptotic pathways. They achieve this through the generation of reactive oxygen species (ROS) and the disruption of mitochondrial membrane potential, leading to cell death.
  • Autophagy Modulation : Research indicates that Dp44mT, a derivative of DpT, enhances autophagosome formation while inhibiting autophagosome degradation, which contributes to its cytotoxic effects against tumor cells . This dual action can overcome cancer cell resistance mechanisms.
  • Metal Chelation : The ability of DpT to chelate metals such as iron plays a crucial role in its anticancer activity. By sequestering iron, these compounds disrupt cellular iron homeostasis, which is vital for cancer cell proliferation .
  • Targeting Drug Resistance : DpT compounds have been noted for their ability to overcome multidrug resistance (MDR) mechanisms in cancer cells by targeting lysosomal P-glycoprotein (Pgp), thus enhancing drug accumulation within the cells .

Table 1: Summary of Biological Activities of Di(2-pyridyl) Ketone Thiosemicarbazones

Compound NameActivity TypeMechanism of ActionReference
Dp44mTAntitumorInduces apoptosis via ROS generation
DpCAntitumorInhibits neuroblastoma growth via multiple pathways
Dp44mTAutophagy modulationIncreases autophagosome synthesis
DpCOvercomes MDRTargets lysosomal Pgp

Specific Findings

  • Dp44mT was found to selectively inhibit various human tumor xenografts in nude mice, showing significant anti-tumor efficacy with minimal cardiotoxicity at therapeutic doses .
  • DpC , another derivative, demonstrated superior anti-proliferative activity compared to standard chemotherapeutics like gemcitabine in pancreatic cancer models .

Pharmacokinetics and Toxicology

The pharmacokinetic profiles of these compounds have been evaluated through studies involving Wistar rats. For instance, Dp44mT exhibited a half-life (T1/2) of 1.7 hours, indicating rapid metabolism and elimination . However, chronic administration at high doses has been associated with cardiac fibrosis, highlighting the need for careful dose optimization in clinical applications.

Table 2: Pharmacokinetic Properties of Selected Thiosemicarbazones

Compound NameHalf-Life (h)Administration RouteObserved Toxicity
Dp44mT1.7IntravenousCardiac fibrosis at high doses
DpCTBDOral and intravenousMinimal toxicity observed

Q & A

Q. How do structural modifications (e.g., substituents on the thiosemicarbazone backbone) affect the potency and selectivity of DpT analogues?

  • Lipophilicity : Addition of cyclohexyl (DpC) or methyl (Dp44mT) groups enhances membrane permeability and intracellular iron depletion, improving antitumor efficacy .
  • Charge neutrality : Neutral ligands at physiological pH (e.g., Dp44mT) access intracellular iron pools more effectively than charged analogues, reducing off-target toxicity .
  • Steric effects : Bulky substituents on the N4-position of the thiosemicarbazone can hinder metal coordination, altering redox potentials and biological activity .

Q. What mechanisms underlie the synergistic effects of DpT-Cu(II) complexes with chemotherapeutics like cisplatin or gemcitabine?

  • DNA damage amplification : Cu-DpT complexes generate hydroxyl radicals that synergize with cisplatin’s DNA crosslinking, overwhelming repair mechanisms .
  • RR inhibition : DpT-Cu(II) depletes deoxyribonucleotide pools, sensitizing cells to gemcitabine (a nucleoside analogue) .
  • EPR studies : Confirm monomeric Cu-DpT species as the bioactive form in solution, which enhances tumor penetration compared to dimeric forms .

Q. Why do second-generation DpT ligands (e.g., DpC, Dp4e4mT) show reduced cardiotoxicity compared to first-generation agents like Dp44mT?

  • Pharmacokinetic optimization : Oral bioavailability and lower plasma protein binding in DpC reduce accumulation in cardiac tissue .
  • Redox tuning : Adjusted Fe-binding constants in Dp4e4mT minimize off-target iron depletion in cardiomyocytes, preventing ROS-mediated cardiotoxicity .

Q. How do spectroscopic and computational methods elucidate the solution behavior of DpT-metal complexes?

  • UV-Vis/EPR : Monitor ligand-to-metal charge transfer and redox states (e.g., Fe2+/3+^{2+/3+}, Cu+/2+^{+/2+}) in physiological conditions .
  • DFT calculations : Predict stability constants and redox potentials, correlating with experimental antiproliferative data .
  • NMR titration : Quantify protonation states and metal-binding stoichiometry at varying pH levels .

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